Hexadimethrine bromide

Descripción

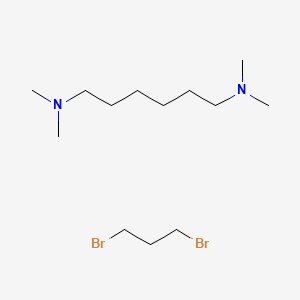

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKAYEGOIJEWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN(C)C.C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-04-5 | |

| Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

374.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28728-55-4, 9011-04-5 | |

| Record name | Hexadimethrine bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polybrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadimethrine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Hexadimethrine Bromide in Enhancing Viral Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral vectors are indispensable tools in gene therapy and research, facilitating the delivery of genetic material into host cells. However, the inherent electrostatic repulsion between the negatively charged viral particles and the cell surface often limits transduction efficiency. Hexadimethrine bromide, a cationic polymer commonly known as Polybrene, is a widely utilized reagent to overcome this barrier. This technical guide provides an in-depth analysis of the mechanism of action of this compound, alongside detailed experimental protocols and quantitative data to optimize its use in viral transduction experiments.

Mechanism of Action of this compound

This compound is a cationic polymer that significantly enhances the efficiency of viral transduction, particularly with retroviruses and lentiviruses.[1][2] Its primary mechanism of action is the neutralization of electrostatic repulsion between the negatively charged viral particles and the sialic acid residues on the surface of the target cells.[1][3][4] Both virions and the cell membrane possess a net negative charge, creating a natural barrier to their interaction.[4]

By introducing the positively charged this compound, this electrostatic shield is effectively neutralized, allowing for closer proximity and increased binding between the viral particles and the cell membrane.[3][4][5] This enhanced adsorption of virions to the cell surface is a critical step that precedes viral entry and subsequent gene delivery.[6] The interaction is largely temperature-independent, further supporting the electrostatic nature of the mechanism.[6]

dot

References

- 1. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

- 5. origene.com [origene.com]

- 6. merckmillipore.com [merckmillipore.com]

Chemical and physical properties of Hexadimethrine bromide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadimethrine bromide, commercially known as Polybrene, is a cationic polymer with significant applications in biomedical research and clinical settings. Its primary utility lies in its ability to enhance the efficiency of viral transduction for gene delivery, a cornerstone of modern molecular biology and gene therapy development. Furthermore, it functions as a potent heparin antagonist and has historical applications in protein sequencing. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and visual representations of its mechanism of action and experimental workflows. The information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe utilization of this versatile polymer.

Chemical and Physical Properties

This compound is a polymeric quaternary ammonium (B1175870) salt. Its cationic nature is central to its biological functions. Due to its polymeric nature, its molecular weight is variable and typically falls within a range.[1]

General Properties

| Property | Value | Source(s) |

| Chemical Name | 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide | [1] |

| Synonyms | Polybrene, this compound | [1][2] |

| CAS Number | 28728-55-4 | [2][3] |

| Molecular Formula | (C₁₃H₃₀Br₂N₂)n | [1] |

| Appearance | White to off-white solid/powder | [4] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | Variable; typically 4,000-10,000 g/mol | [3][5] |

| Solubility | - Water: Up to 100 mg/mL (10%) - DMSO: Soluble, but moisture-absorbing DMSO reduces solubility. | [6][7][8] |

| Storage Temperature | 2-8°C | [3] |

| Stability | Hygroscopic; protect from moisture. The powder form has a recommended retest period of 2 years. Solutions are stable but should be prepared fresh or stored appropriately. | [3][6] |

| Assay | ≥94% (titration) | [3] |

Mechanism of Action in Viral Transduction

The primary mechanism by which this compound enhances viral transduction is through the neutralization of electrostatic repulsion between the negatively charged viral particles and the sialic acid residues on the surface of the target cells.[1][2] This reduction in the energy barrier facilitates a closer association between the virions and the cell membrane, thereby increasing the probability of successful infection and gene delivery.

Experimental Protocols

Lentiviral Transduction of Adherent Cells

This protocol provides a general guideline for the transduction of adherent cell lines such as HEK293T, HeLa, and CHO cells. Optimization of cell density, Polybrene concentration, and multiplicity of infection (MOI) is recommended for each cell type.

Materials:

-

Target adherent cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Lentiviral particles

-

This compound (Polybrene) stock solution (e.g., 1 mg/mL in sterile water or PBS)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, plate 1.5 x 10⁵ to 2.5 x 10⁵ cells per well.

-

Preparation of Transduction Medium: On the day of transduction, prepare the transduction medium. For each well, add the desired amount of lentiviral particles to fresh complete growth medium. Then, add this compound to a final concentration of 4-8 µg/mL. The optimal concentration should be determined empirically as high concentrations can be toxic to some cells.

-

Transduction: Carefully remove the existing medium from the cells and replace it with the prepared transduction medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 12-24 hours. If cytotoxicity is a concern, the incubation time can be reduced to 4-6 hours.

-

Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete growth medium.

-

Analysis: Continue to culture the cells for 48-72 hours to allow for gene expression before proceeding with analysis (e.g., fluorescence microscopy, flow cytometry, or antibiotic selection).

Lentiviral Transduction of Suspension Cells (Spinoculation)

For suspension cells like Jurkat or THP-1, a spinoculation protocol is often employed to enhance virus-cell contact.

Materials:

-

Target suspension cells

-

Complete growth medium

-

Lentiviral particles

-

This compound (Polybrene) stock solution

-

Microcentrifuge tubes or 24-well plates suitable for centrifugation

Procedure:

-

Cell Preparation: Harvest suspension cells and resuspend them in fresh growth medium at a concentration of approximately 5 x 10⁵ cells/mL.

-

Transduction Mix: In a microcentrifuge tube or a well of a 24-well plate, combine the cell suspension with the desired amount of lentiviral particles and this compound (final concentration of 4-8 µg/mL).

-

Incubation: Incubate the mixture at room temperature for 20-30 minutes.

-

Spinoculation: Centrifuge the tubes or plate at 800-1200 x g for 30-90 minutes at 32°C.

-

Resuspension and Culture: After centrifugation, carefully remove the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium. Transfer the cells to a new culture vessel.

-

Incubation and Analysis: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before analysis.

Heparin Neutralization Assay

This compound can be used to neutralize the anticoagulant effect of heparin in plasma samples, which is useful for certain coagulation assays.[7] The following is a conceptual protocol for an in vitro heparin neutralization assay.

Materials:

-

Citrated plasma sample containing heparin

-

This compound solution

-

Activated partial thromboplastin (B12709170) time (aPTT) reagent

-

Calcium chloride (CaCl₂) solution

-

Coagulometer

Procedure:

-

Sample Preparation: Prepare aliquots of the heparinized plasma.

-

Neutralization: To one aliquot, add a specific concentration of this compound. The amount needed depends on the heparin concentration. A control aliquot should receive a saline blank.

-

Incubation: Briefly incubate the plasma with this compound.

-

aPTT Measurement: Perform the aPTT test on both the neutralized and control samples by adding the aPTT reagent followed by CaCl₂ and measuring the time to clot formation.

-

Analysis: A significant shortening of the clotting time in the this compound-treated sample compared to the control indicates successful heparin neutralization.

Other Applications

-

Protein Sequencing: Historically, this compound was used in automated Edman degradation to improve the yield of phenylthiohydantoin-amino acids, particularly for small, hydrophilic peptides that might otherwise be washed out during the sequencing cycles.[9]

-

Heparin Antagonist: In clinical settings, it has been used as an alternative to protamine sulfate (B86663) to reverse heparin-induced anticoagulation, for example, after cardiopulmonary bypass.

Safety and Handling

This compound is harmful if swallowed.[4] It is recommended to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat when handling the solid compound and its solutions. It is for research use only and not for drug, household, or other uses.[6]

Conclusion

This compound is an invaluable tool in the field of molecular biology, particularly for enhancing viral-mediated gene transfer. Its well-understood mechanism of action and established protocols make it a reliable reagent for a wide range of cell types. While its applications have evolved, its fundamental properties continue to be leveraged in various research and clinical contexts. This guide provides a comprehensive resource to aid in the effective and safe implementation of this compound in the laboratory.

References

- 1. lipexogen.com [lipexogen.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

- 4. blog.addgene.org [blog.addgene.org]

- 5. Heparin neutralization with methylene blue, hexadimethrine, or vancomycin after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Automated amino acid sequence of small peptides utilizing Polybrene - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical discovery and development of Polybrene for research applications.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybrene (hexadimethrine bromide) has established itself as an indispensable tool in molecular biology and genetic engineering, primarily for its ability to significantly enhance viral-mediated gene transduction. This technical guide provides an in-depth exploration of the historical discovery and development of Polybrene for research applications. It details its mechanism of action, offers quantitative data on its efficacy and cytotoxicity, and presents comprehensive experimental protocols for its use. Furthermore, this guide elucidates the known cellular signaling pathways affected by Polybrene, offering a complete picture for researchers utilizing this critical reagent.

Historical Overview: From Anticoagulant to Gene Delivery Enhancer

The journey of Polybrene, chemically known as this compound, began in the medical field. It was initially introduced in the 1950s as a heparin antagonist to reverse anticoagulation during surgical procedures. However, concerns about its potential for renal toxicity led to its replacement by protamine sulfate (B86663) in the late 1960s.

Its transition into a fundamental research tool occurred as scientists sought methods to improve the efficiency of introducing genetic material into cells using viral vectors. Researchers discovered that the cationic nature of Polybrene could overcome the electrostatic repulsion between the negatively charged viral particles and the cell membrane's sialic acid residues. This discovery repositioned Polybrene as a valuable agent for enhancing the efficiency of retroviral and lentiviral transduction, a role it continues to excel in today.[1]

Mechanism of Action: Overcoming the Electrostatic Barrier

The primary mechanism by which Polybrene enhances viral transduction is through the neutralization of charge repulsion. Both the viral envelope and the surface of mammalian cells are negatively charged, creating an electrostatic barrier that hinders their interaction. Polybrene, a cationic polymer, effectively bridges this gap.

dot

Caption: Mechanism of Polybrene-enhanced viral transduction.

By binding to the negatively charged surfaces of both the virus and the cell, Polybrene neutralizes the repulsive forces, allowing for closer proximity and facilitating viral entry into the target cell.[2][3][4] This enhanced interaction significantly increases the likelihood of successful transduction.[3] Polybrene may also help stabilize viral particles in the solution, further contributing to their effectiveness.[3]

Quantitative Analysis: Efficacy and Cytotoxicity

The efficacy of Polybrene in enhancing transduction efficiency is well-documented, though the optimal concentration and resulting efficiency can vary significantly depending on the cell type and viral vector used. It is crucial to balance the enhancement of transduction with potential cytotoxicity, as high concentrations of Polybrene can lead to decreased cell viability.[3]

| Cell Line/Type | Polybrene Concentration (µg/mL) | Transduction Efficiency (% positive cells) | Fold Increase (approx.) | Cell Viability (%) | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | 0 | ~5% | - | >95% | |

| 1 | ~18% | 3.6x | ~70% | [5][6] | |

| 4 | ~35% | 7x | ~40% | [5] | |

| 8 | ~45% | 9x | ~20% | [5] | |

| Human Keratinocytes | 0 | <10% (at MOI 1) | - | >95% | [1] |

| 2.5 | Increased expression | - | Proliferation inhibited | [1] | |

| 5 | Further increased expression | - | Proliferation inhibited | [1] | |

| 10 | Max expression | - | Proliferation inhibited | [1] | |

| 293FT | 6 | ~70% (at MOI 0.7) | vs. ~40% (DEAE-dextran) | >95% | |

| HT1080 | 6 | ~60% (at MOI 0.7) | vs. ~75% (DEAE-dextran) | >95% | [7] |

| Jurkat | 8 | Varies with MOI | - | ~5-fold lower than spinoculation at high MOI | |

| Human Dendritic Cells (immature) | 0 | 1% (at MOI 10) | - | >95% | [8][9] |

| with LentiBOOST™ | ~60% (at MOI 10) | 60x | >95% | [8][9] | |

| Human Dendritic Cells (mature) | 0 | 43% (at MOI 100) | - | >95% | [8][9] |

| with LentiBOOST™ | >80% (at MOI 100) | ~1.9x | ~80% | [8][9] |

Impact on Cellular Signaling Pathways

Recent studies have revealed that the effects of Polybrene extend beyond simple charge neutralization at the cell surface. In neuronal cells, Polybrene has been shown to induce a cascade of intracellular events leading to neurotoxicity. This process is initiated by a rapid influx of extracellular Ca2+, which then triggers two independent but converging pathways of neural degeneration.

dot

Caption: Polybreene-induced neurotoxicity signaling pathway.

The first pathway involves the activation of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, leading to mitochondrial fragmentation. The second pathway involves mitochondrial Ca2+ overload, which promotes the remodeling of the interface between the endoplasmic reticulum (ER) and mitochondria. Both pathways ultimately converge to induce neural degeneration.[10] These findings highlight the importance of considering the potential off-target effects of Polybrene, especially in sensitive cell types like neurons.

Experimental Protocols

The optimal conditions for Polybrene-mediated transduction must be determined empirically for each cell type. Below are detailed starting-point protocols for a robust cell line (HEK293T) and a more sensitive cell type (human Mesenchymal Stem Cells).

Lentiviral Transduction of HEK293T Cells

This protocol is designed for a 6-well plate format.

Materials:

-

HEK293T cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lentiviral particles

-

Polybrene stock solution (e.g., 8 mg/mL in sterile water)

-

6-well tissue culture plates

dot

Caption: Workflow for lentiviral transduction of HEK293T cells.

Procedure:

-

Day 1: Cell Seeding

-

Plate HEK293T cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction (e.g., 2.5 x 10^5 cells per well).

-

Incubate overnight at 37°C with 5% CO2.

-

-

Day 2: Transduction

-

Thaw lentiviral particles on ice.

-

Prepare transduction medium by adding the desired amount of lentiviral particles and Polybrene to fresh complete culture medium. A final Polybrene concentration of 4-8 µg/mL is a good starting point.

-

Remove the old medium from the cells and add the transduction medium.

-

Gently swirl the plate to mix.

-

Incubate for 18-24 hours at 37°C with 5% CO2.

-

-

Day 3: Medium Change

-

Remove the medium containing the lentivirus and Polybrene.

-

Replace with fresh, pre-warmed complete culture medium.

-

-

Day 4 and Onwards: Analysis or Selection

-

Incubate the cells for an additional 24-48 hours to allow for transgene expression.

-

Analyze transgene expression (e.g., via fluorescence microscopy for GFP or flow cytometry).

-

If the lentiviral vector contains a selection marker, begin antibiotic selection.

-

Lentiviral Transduction of Human Mesenchymal Stem Cells (hMSCs)

This protocol is adapted for sensitive primary cells and aims to minimize Polybrene-induced toxicity.

Materials:

-

Human MSCs

-

MSC growth medium

-

Lentiviral particles

-

Polybrene stock solution (e.g., 1 mg/mL in sterile water)

-

6-well tissue culture plates

Procedure:

-

Day 1: Cell Seeding

-

Plate hMSCs in a 6-well plate to achieve 50-70% confluency on the day of transduction.

-

-

Day 2: Transduction (with reduced exposure time)

-

Prepare transduction medium with a lower concentration of Polybrene (start with a titration of 1-4 µg/mL).[6]

-

Remove the old medium and add the transduction medium.

-

Incubate for a shorter duration, for example, 6-8 hours, to minimize toxicity.[6]

-

After the incubation period, remove the transduction medium and replace it with fresh, pre-warmed MSC growth medium.

-

-

Day 3 and Onwards: Recovery and Analysis

-

Allow the cells to recover and expand for 48-72 hours.

-

Assess transduction efficiency and cell viability.

-

Alternatives to Polybrene

While Polybrene is highly effective, its potential for cytotoxicity has led to the exploration of alternatives.[3] These include:

-

Protamine Sulfate: Another cationic polymer that can enhance transduction, sometimes with lower toxicity in certain cell types.[11]

-

DEAE-Dextran: A cationic polysaccharide that has been shown to be superior to Polybrene for lentiviral transduction in some cell lines.[7]

-

Commercial Reagents: Several commercially available transduction enhancers, such as LentiBOOST™, have been developed to provide high efficiency with reduced cytotoxicity.[8][9]

-

Physical Methods: Techniques like spinoculation (centrifuging the cells with the virus) can also increase transduction efficiency, sometimes surpassing the effect of Polybrene, particularly in suspension cells.

Conclusion

Polybrene remains a cornerstone of viral-mediated gene delivery in research due to its simplicity, cost-effectiveness, and high efficiency. A thorough understanding of its historical development, mechanism of action, and potential for off-target effects is crucial for its effective and responsible use. By carefully optimizing experimental parameters such as concentration and exposure time, and by being aware of its impact on cellular signaling, researchers can continue to leverage the power of Polybrene to advance the frontiers of science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. abpbio.com [abpbio.com]

- 4. bioinnovatise.com [bioinnovatise.com]

- 5. Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction | PLOS One [journals.plos.org]

- 6. Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Breaking Entry-and Species Barriers: LentiBOOST® Plus Polybrene Enhances Transduction Efficacy of Dendritic Cells and Monocytes by Adenovirus 5 [mdpi.com]

- 9. Breaking Entry-and Species Barriers: LentiBOOST® Plus Polybrene Enhances Transduction Efficacy of Dendritic Cells and Monocytes by Adenovirus 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER–mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Hexadimethrine Bromide in Overcoming Charge Repulsion for Enhanced Viral Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral vector-mediated gene delivery is a cornerstone of modern molecular biology and a critical component in the development of novel therapeutics. However, the inherent electrostatic repulsion between the negatively charged surfaces of both virions and target cells presents a significant barrier to efficient transduction. This technical guide provides an in-depth examination of Hexadimethrine bromide, a cationic polymer, and its pivotal role in neutralizing this charge repulsion, thereby significantly enhancing viral transduction efficiency. This document details the underlying mechanism of action, presents quantitative data on its efficacy and cytotoxicity, provides comprehensive experimental protocols for its application and assessment, and includes visual workflows to elucidate the experimental processes involved.

Introduction: The Electrostatic Barrier to Viral Transduction

The surfaces of most mammalian cells and viral envelopes are characterized by a net negative charge, primarily due to the presence of sialic acid residues on cellular glycoproteins and lipids, and phospholipids (B1166683) on the viral membrane.[1] This shared negative charge creates an electrostatic repulsion that hinders the close apposition required for viral attachment and subsequent entry into the target cell. Overcoming this barrier is crucial for achieving high transduction efficiencies, particularly in hard-to-transduce cell types such as primary cells.[1]

Cationic polymers, such as this compound (commonly known as Polybrene), have been widely adopted as transduction enhancers to address this challenge.[1][2] By introducing a positively charged molecule into the transduction milieu, the electrostatic repulsion is effectively neutralized, facilitating a closer interaction between the virion and the cell surface.[1][2]

Mechanism of Action: Charge Neutralization

This compound is a linear cationic polymer that functions by electrostatically interacting with the negatively charged components on both the viral and cellular surfaces.[3][4] This interaction effectively "shields" the negative charges, reducing the repulsive forces and allowing for more efficient virion-cell contact.[1][2] This enhanced proximity increases the probability of the virus binding to its specific cellular receptors, a prerequisite for viral entry.

The process can be visualized as the this compound molecules forming a bridge between the virion and the cell, facilitating their interaction. This mechanism is non-specific in terms of viral or cell type, making it a broadly applicable tool for enhancing the transduction of various viral vectors, including lentiviruses and retroviruses.

Quantitative Data: Efficacy and Cytotoxicity

The application of this compound can lead to a significant increase in transduction efficiency, often cited as being between 100- and 1000-fold. However, the optimal concentration is cell-type dependent, and excessive concentrations can be cytotoxic.[2][5]

Enhancement of Transduction Efficiency

The following tables summarize quantitative data from studies investigating the effect of this compound on lentiviral transduction efficiency.

| Cell Type | Transduction Agent(s) | MOI | Transduction Efficiency (%) | Reference |

| Human Dendritic Cells (immature) | None | 100 | 22 | [6] |

| Human Dendritic Cells (immature) | LentiBOOST® + Polybrene | 100 | >80 | [6] |

| Human Dendritic Cells (mature) | None | 200 | 42 | [6] |

| Human Dendritic Cells (mature) | LentiBOOST® + Polybrene | 200 | >80 | [6] |

| Human Endometrial Mesenchymal Stem Cells (hMESCs) | Lentivirus alone | 5 | ~10 | [7] |

| Human Endometrial Mesenchymal Stem Cells (hMESCs) | Lentivirus + 1 µg/ml Polybrene | 5 | ~30 | [7] |

Table 1: Effect of this compound on Lentiviral Transduction Efficiency.

Cytotoxicity Profile

It is crucial to determine the optimal, non-toxic concentration of this compound for each cell line.

| Cell Line | Polybrene Concentration (µg/ml) | Cell Viability (%) | Reference |

| hMESCs | 0 | 100 | [7] |

| hMESCs | 1 | ~95 | [7] |

| hMESCs | 2 | ~85 | [7] |

| hMESCs | 4 | ~70 | [7] |

| hMESCs | 8 | ~60 | [7] |

| HepG2 | 12 | No significant reduction | [8] |

| HepG2 | 14 | Significant reduction | [8] |

Table 2: Cytotoxicity of this compound on Different Cell Lines.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound.

Lentiviral Transduction of Adherent Cells (e.g., HEK293T)

This protocol is a general guideline and should be optimized for specific cell lines and viral vectors.[4][9]

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Lentiviral particles

-

This compound (stock solution, e.g., 1 mg/ml in sterile water)

-

6-well tissue culture plates

Procedure:

-

Day 1: Cell Seeding

-

Day 2: Transduction

-

Thaw lentiviral particles on ice.

-

Prepare transduction medium by adding this compound to fresh complete growth medium to a final concentration of 5-8 µg/ml.[3][4]

-

Remove the culture medium from the cells and add 2 ml of the transduction medium.

-

Add the desired amount of lentiviral particles to each well (multiplicity of infection, MOI, should be optimized).

-

Gently swirl the plate to mix.

-

Incubate overnight (18-20 hours) at 37°C, 5% CO2.[4]

-

-

Day 3: Medium Change

-

Remove the medium containing the lentivirus and this compound.

-

Add 2 ml of fresh complete growth medium to each well.

-

-

Day 4 onwards: Analysis

-

After 48-72 hours post-transduction, transgene expression can be assessed (e.g., by fluorescence microscopy or flow cytometry for GFP-expressing vectors).[10]

-

Quantification of Transduction Efficiency by Flow Cytometry (GFP Reporter)

This protocol describes the quantification of transduction efficiency using a lentiviral vector expressing Green Fluorescent Protein (GFP).[10][11]

Materials:

-

Transduced and non-transduced (control) cells

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation (72 hours post-transduction):

-

Adherent cells: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Suspension cells: Directly transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 0.5-1 ml of cold PBS.

-

-

Flow Cytometry Analysis:

-

Transfer the cell suspension to flow cytometry tubes.

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser for GFP excitation.[11]

-

Use the non-transduced cells to set the gate for the GFP-negative population.

-

The percentage of cells falling outside this gate in the transduced samples represents the transduction efficiency.

-

Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells to be tested

-

96-well tissue culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[12]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µl of the different concentrations of this compound. Include a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µl of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, until a purple formazan (B1609692) precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µl of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for lentiviral transduction and the logical steps for optimizing this compound concentration.

Conclusion

This compound is a powerful and widely used tool for enhancing viral transduction efficiency by neutralizing the electrostatic repulsion between virions and target cells. While highly effective, its use requires careful optimization to balance enhanced transduction with potential cytotoxicity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their viral vector-based applications. By following these guidelines, researchers can significantly improve the success of their gene delivery experiments, accelerating progress in both basic research and the development of advanced cell and gene therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bioinnovatise.com [bioinnovatise.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. origene.com [origene.com]

- 5. researchgate.net [researchgate.net]

- 6. Breaking Entry-and Species Barriers: LentiBOOST® Plus Polybrene Enhances Transduction Efficacy of Dendritic Cells and Monocytes by Adenovirus 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of lentiviral transduction parameters and its application for CRISPR-based secretome modification of human endometrial mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. gentarget.com [gentarget.com]

- 11. manuals.cellecta.com [manuals.cellecta.com]

- 12. MTT assay protocol | Abcam [abcam.com]

The Advent of Hexadimethrine Bromide in Gene Delivery: A Technical Guide to the Seminal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of genetic engineering and therapy, the efficient delivery of genetic material into cells remains a cornerstone of success. Cationic polymers have emerged as a important tool in enhancing the efficiency of viral-mediated gene transfer. Among these, Hexadimethrine bromide, commercially known as Polybrene, has a long and storied history. This technical guide delves into the initial key research that established this compound as a potent enhancer of viral transduction, providing a detailed overview of the early experimental protocols, quantitative data, and the foundational understanding of its mechanism of action.

The primary mechanism by which this compound enhances viral gene delivery is through the neutralization of electrostatic repulsion between the negatively charged surfaces of both the viral particles and the cellular membrane.[1][2] This neutralization facilitates a closer association between the virus and the cell, thereby increasing the probability of successful viral entry and subsequent gene transfer.

Seminal Research: The Initial Discoveries

The foundational work that introduced the use of polycations, including this compound, to enhance viral infection can be traced back to the late 1960s. These early studies, primarily in the field of virology, laid the groundwork for its widespread adoption in gene delivery applications.

Toyoshima & Vogt, 1969: Enhancement of Avian Sarcoma Virus Infection

Coelen et al., 1983: Enhancing Primate Retrovirus Adsorption

Building upon this early work, a 1983 study by Coelen, Jose, and May, published in the Archives of Virology, provided further quantitative insights into the effects of this compound on primate retroviruses. This research was instrumental in solidifying the role of this polycation in retroviral-mediated gene transfer.

Quantitative Data from Early Investigations

The initial studies provided crucial quantitative data that demonstrated the significant impact of this compound on viral transduction efficiency. These findings are summarized below.

| Virus System | Cell Type | This compound Concentration | Fold Increase in Adsorption/Infection | Reference |

| Simian Sarcoma Virus (SSV-1/SSAV-1) | Canine Thymus Cells (Cf2Th) | 8 µg/ml | 16-fold increase in adsorption | Coelen et al., 1983 |

| Baboon Endogenous Virus (BaEV) | Canine Thymus Cells (Cf2Th) | 8 µg/ml | 18-fold increase in adsorption | Coelen et al., 1983 |

Detailed Experimental Protocols from Foundational Studies

The methodologies employed in these early investigations, while foundational, were meticulously detailed and provide valuable insights for contemporary researchers.

Protocol for Enhancing Primate Retrovirus Adsorption (Coelen et al., 1983)

This protocol outlines the experimental procedure used to quantify the enhancement of retroviral adsorption by this compound.

1. Cell Culture:

-

Canine thymus cells (Cf2Th) were grown in Eagle's minimal essential medium supplemented with 10% fetal calf serum.

-

Cells were seeded in 60-mm plastic petri dishes and grown to confluence.

2. Virus Preparation:

-

Simian sarcoma virus (SSV-1/SSAV-1) and baboon endogenous virus (BaEV) were used in these experiments.

3. Transduction Procedure:

-

Confluent cell monolayers were washed with serum-free medium.

-

1 ml of viral suspension, containing varying concentrations of this compound, was added to the cell monolayers.

-

The cells were incubated at 37°C for 1 hour to allow for viral adsorption.

-

After the incubation period, the viral inoculum was removed, and the cells were washed to remove unadsorbed virus.

-

The amount of adsorbed virus was quantified using a reverse transcriptase assay.

4. Key Reagents and Concentrations:

-

This compound (Polybrene): Tested at concentrations ranging from 0 to 20 µg/ml. The optimal concentration for enhancement was found to be 8 µg/ml.

-

Virus: Specific titers were used as detailed in the original publication.

-

Cells: Confluent monolayers of Cf2Th cells.

Visualizing the Mechanisms and Workflows

To better understand the processes described in these seminal papers, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

References

- 1. Adenovirus-Mediated Gene Transfer in Mesenchymal Stem Cells Can Be Significantly Enhanced by the Cationic Polymer Polybrene | PLOS One [journals.plos.org]

- 2. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER–mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the cytotoxicity profile of Hexadimethrine bromide in different cell lines.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadimethrine bromide, a cationic polymer widely known by its commercial name Polybrene, is extensively utilized in biomedical research to enhance the efficiency of viral transduction. Despite its common application, the cytotoxic effects of this compound on different cell lines are a critical consideration that necessitates a deeper understanding. This technical guide provides a comprehensive overview of the cytotoxicity profile of this compound, summarizing available quantitative data, detailing experimental protocols for its assessment, and elucidating the underlying molecular mechanisms of its cytotoxic action. While quantitative data on its half-maximal inhibitory concentration (IC50) across a wide range of cell lines is not extensively documented in publicly available literature, this guide consolidates the existing knowledge to aid researchers in its safe and effective use.

Introduction

This compound is a polymeric quaternary ammonium (B1175870) salt that functions by neutralizing the negative charge on the surface of both cells and viral particles, thereby reducing the electrostatic repulsion between them and facilitating viral entry. This property has made it an invaluable tool in gene therapy and virology research. However, its cationic nature also contributes to its inherent cytotoxicity, which is a significant variable that must be empirically determined for each cell line. Excessive exposure to this compound can lead to cell membrane damage and apoptosis, impacting experimental outcomes and the viability of cell cultures. This guide aims to provide a detailed understanding of these cytotoxic effects to enable researchers to optimize their experimental designs.

Cytotoxicity Data of this compound

It has been reported that this compound inhibits the proliferation of the L1210 leukemic cell line. Furthermore, studies on human Mesenchymal Stem Cells (hMSCs) have demonstrated that its inhibitory effects are both dose- and exposure time-dependent. For instance, in human fibroblasts, a concentration of 8 µg/mL has been used effectively for lentiviral transduction without inducing significant toxicity, provided the medium is replaced after 24 hours.

Due to the limited availability of specific IC50 values, it is imperative for researchers to perform a dose-response analysis for their specific cell line of interest to determine the optimal concentration that balances transduction efficiency and cell viability.

Table 1: Summary of Reported Cytotoxic Effects of this compound

| Cell Line/Type | Observed Effect | Concentration | Exposure Time | Citation |

| L1210 (Leukemia) | Inhibition of proliferation | Not specified | Not specified | [1] |

| Human Mesenchymal Stem Cells (hMSCs) | Inhibition of proliferation | Dose-dependent | Time-dependent | [2] |

| Human Fibroblasts | Effective for transduction with minimal toxicity | 8 µg/mL | 24 hours (with medium change) | |

| Human Neurons | Induces neuritic beading and fragmentation | Concentration-dependent | Not specified | [1][3] |

Note: The lack of extensive, standardized IC50 data necessitates empirical determination for each cell line and experimental setup.

Mechanism of Cytotoxicity

The primary mechanism underlying the cytotoxicity of this compound is attributed to its polycationic nature, which leads to the disruption of the cell membrane's integrity. This interaction with the negatively charged cell surface can induce membrane permeabilization, leading to a cascade of events culminating in cell death, primarily through apoptosis.

Signaling Pathways in this compound-Induced Neurodegeneration

A detailed study on the neurotoxic effects of this compound has shed light on the specific signaling pathways involved in neuronal cell death. The proposed mechanism involves the following key steps[1][3]:

-

Calcium Influx: this compound induces a rapid influx of extracellular Ca2+ through voltage-dependent calcium channels (VDCC).

-

Cytoplasmic Ca2+ Elevation: The influx leads to a significant increase in the cytoplasmic Ca2+ concentration.

-

Mitochondrial Fragmentation: The elevated cytoplasmic Ca2+ activates DRP1, a key protein involved in mitochondrial fission. This leads to mitochondrial fragmentation and subsequent metabolic dysfunction.

-

ER-Mitochondria Association and Ca2+ Overload: The Ca2+ influx also causes fragmentation of the endoplasmic reticulum (ER) and promotes tighter associations between the ER and mitochondria. This close proximity facilitates excessive Ca2+ transfer from the ER to the mitochondria, leading to mitochondrial Ca2+ overload.

-

Mitochondrial Permeability Transition: The mitochondrial Ca2+ overload triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

This cascade of events ultimately leads to neuronal degeneration and apoptosis.

References

- 1. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER–mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybrene induces neural degeneration by bidirectional Ca2+ influx-dependent mitochondrial and ER-mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Great Divide: A Technical Guide to Hexadimethrine Bromide and Other Research Polycations

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, the delivery of genetic material and viral vectors into cells is a cornerstone of progress. Polycations, with their inherent positive charge, have emerged as indispensable tools to overcome the electrostatic repulsion of the negatively charged cell membrane. Among these, Hexadimethrine bromide, commercially known as Polybrene, is a household name, particularly in the realm of viral transduction. However, it is but one of a family of polycationic compounds utilized in laboratories worldwide, each with its own unique profile of efficiency, toxicity, and mechanism of action.

This in-depth technical guide serves to illuminate the distinctions between this compound and other widely used polycations, including Polyethylenimine (PEI), Diethylaminoethyl-Dextran (DEAE-Dextran), and Poly-L-lysine (PLL). By providing a comprehensive comparison of their properties, applications, and underlying biological interactions, this document aims to equip researchers with the knowledge to select the optimal polycation for their specific experimental needs.

At a Glance: A Comparative Overview

Polycations primarily function by neutralizing the negative charges on both the cell surface and the vector (plasmid DNA or viral particle), thereby facilitating closer apposition and subsequent uptake.[1] However, the structural and chemical differences between them lead to significant variations in their performance and cellular impact.

| Feature | This compound (Polybrene) | Polyethylenimine (PEI) | DEAE-Dextran | Poly-L-lysine (PLL) |

| Primary Application | Viral Transduction (Lentivirus, Retrovirus)[2] | Non-viral Transfection[3] | Non-viral Transfection, Viral Transduction[4] | Non-viral Transfection, Cell Adhesion[5][6] |

| Mechanism of Action | Charge neutralization[1] | Charge neutralization, Proton sponge effect[7] | Charge neutralization[4] | Charge neutralization, Receptor interaction[5][8] |

| Form | Cationic polymer[2] | Synthetic polymer (linear or branched)[7] | Polysaccharide derivative[4] | Synthetic polypeptide[9] |

Quantitative Comparison of Polycation Performance

The choice of a polycation is often a trade-off between transfection/transduction efficiency and cellular toxicity. The following tables summarize available quantitative data to aid in this decision-making process.

Transduction & Transfection Efficiency

Efficiency can vary significantly depending on the cell type, vector, and experimental conditions.

Table 1: Viral Transduction Efficiency

| Polycation | Cell Type | Virus | Fold Increase in Efficiency | Reference |

| This compound | Various | Lentivirus/Retrovirus | 100-1000 | [2] |

| DEAE-Dextran | 293FT | Lentivirus (pL-EGFP) | Superior to Polybrene | [10] |

| Protamine Sulfate | Human Mesenchymal Stem Cells | Lentivirus | Comparable to Polybrene | [10] |

Table 2: Non-Viral Transfection Efficiency

| Polycation | Cell Line | Transfection Efficiency (%) | Reference |

| PEI (25 kDa, linear) | HEK293 | ~55 | [11] |

| PEI (25 kDa, branched) | A549 | Higher than linear PEI | [12] |

| DEAE-Dextran | CMT3-Cos | 20-30 | [13] |

| Poly-L-lysine | Bone Marrow Stromal Cells | <10 (nuclear localization) | [9] |

| PEI vs. PLL | Bone Marrow Stromal Cells | PEI > PLL | [9] |

Cytotoxicity

Toxicity is a critical consideration, as high levels can compromise experimental results. IC50 values, where available, provide a quantitative measure of cytotoxicity.

Table 3: Cytotoxicity of Polycations (IC50 values)

| Polycation | Cell Line | IC50 | Reference |

| DEAE-Dextran | MCF-7 | 9.8 µM | [14] |

| DEAE-Dextran | MDA-MB-231 | 4.9 µM | [14] |

| PEI (25 kDa, branched) | A431 | 37 µg/mL | [15] |

| PEI (25 kDa, linear) | A431 | 74 µg/mL | [15] |

| Protamine Sulfate | 8505c (Thyroid Cancer) | 9.6 µg/mL | [16] |

| Protamine Sulfate | 8305c (Thyroid Cancer) | 13.1 µg/mL | [16] |

| Poly-L-lysine | K562 | 3.36 µM | [9] |

| Poly-L-lysine | A549 | 8.23 µM | [9] |

| Poly-L-lysine | U937 | 3.53 µM | [9] |

| Poly-L-lysine | B16F10 | 6.04 µM | [9] |

| This compound | - | Not available in searched literature | - |

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and exposure time. Direct comparison across different studies should be made with caution. Qualitative reports indicate that this compound can be toxic to some cell types, particularly primary neurons, at commonly used concentrations (5-8 µg/mL).[2][16]

Mechanisms of Action and Cellular Interactions

While charge neutralization is the common denominator, the intricate dance between polycations and the cell surface involves more nuanced mechanisms that influence their efficacy and biological consequences.

The Proton Sponge Hypothesis: A Key Feature of PEI

Polyethylenimine (PEI) is believed to benefit from a unique mechanism for endosomal escape known as the "proton sponge effect".[7] Once inside the endosome, the numerous secondary and tertiary amines of PEI buffer the acidic environment, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and eventual rupture of the endosome, releasing the genetic cargo into the cytoplasm.[7]

Polycation-Induced Calcium Signaling

Emerging evidence suggests that the interaction of polycations with the cell surface can trigger intracellular signaling cascades, most notably an increase in intracellular calcium concentration ([Ca2+]i).[17] This influx of calcium can be a critical event in the cellular response to these agents.

Poly-L-lysine and Specific Signaling Pathways

Interestingly, Poly-L-lysine has been shown to interact with and activate specific signaling pathways. Studies have demonstrated that PLL can stimulate the insulin (B600854) signaling pathway by interacting with the insulin receptor and augmenting downstream signals like Akt and ERK phosphorylation.[5][8] It has also been shown to have a positive effect on the cAMP signaling pathway.[5] Furthermore, in certain contexts, PLL can induce pyroptosis, a form of inflammatory cell death, through the activation of the NLRP3 inflammasome and caspase-1.[6]

Detailed Experimental Protocols

To ensure reproducible and optimal results, detailed protocols for the use of each polycation are provided below.

This compound (Polybrene) for Lentiviral Transduction of HEK293 Cells

This protocol is a general guideline and should be optimized for specific cell types and viral vectors.[1]

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Lentiviral stock

-

Polybrene stock solution (e.g., 8 mg/mL in water, sterile filtered)

-

6-well plates

Workflow:

Procedure:

-

Day 1: Seed HEK293 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Day 2:

-

Thaw the lentiviral stock on ice.

-

Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene to the complete growth medium. A final Polybrene concentration of 5-8 µg/mL is a common starting point.[16]

-

Gently remove the old medium from the cells and replace it with the transduction medium.

-

Incubate the cells overnight (12-16 hours) at 37°C and 5% CO2.

-

-

Day 3: Remove the transduction medium and replace it with fresh complete growth medium.

-

Day 4 and Onward: Continue to culture the cells and assay for transgene expression at 48-72 hours post-transduction. If applicable, begin antibiotic selection.

Polyethylenimine (PEI) for Plasmid Transfection of HEK293 Cells

This protocol is for transient transfection using linear PEI (25 kDa).[11]

Materials:

-

HEK293 cells

-

Complete growth medium

-

Plasmid DNA

-

Linear PEI stock solution (1 mg/mL in water, pH adjusted to 7.0, sterile filtered)

-

Serum-free medium (e.g., DMEM)

-

6-well plates

Procedure:

-

Day 1: Seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

Day 2:

-

For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a sterile tube.

-

In a separate tube, dilute PEI into 100 µL of serum-free medium. The optimal PEI:DNA ratio (N:P ratio) needs to be determined empirically, but a starting point is a 3:1 to 6:1 weight ratio of PEI to DNA.

-

Add the diluted PEI to the diluted DNA, mix immediately by vortexing or pipetting, and incubate for 15-20 minutes at room temperature to allow polyplex formation.

-

Add the 200 µL of the PEI/DNA mixture dropwise to the cells in the well containing complete medium.

-

Gently swirl the plate to ensure even distribution.

-

Incubate the cells at 37°C and 5% CO2.

-

-

Post-transfection: The medium can be changed after 4-6 hours or left on the cells. Assay for gene expression 24-72 hours post-transfection.

DEAE-Dextran for Plasmid Transfection

This is a classic method for transient transfection.[13]

Materials:

-

Adherent cells (e.g., COS-7)

-

Complete growth medium

-

Plasmid DNA

-

DEAE-Dextran stock solution (e.g., 10 mg/mL in PBS, sterile filtered)

-

PBS or serum-free medium

-

DMSO or glycerol (B35011) (for osmotic shock)

-

6-well plates

Procedure:

-

Day 1: Seed cells to be 50-70% confluent on the day of transfection.

-

Day 2:

-

Prepare the transfection solution by mixing plasmid DNA (1-5 µg) with DEAE-Dextran in serum-free medium. The optimal concentration of DEAE-Dextran should be determined but is often in the range of 100-500 µg/mL.

-

Wash the cells once with serum-free medium.

-

Add the transfection solution to the cells and incubate for 30 minutes to 4 hours at 37°C.

-

(Optional but often enhances efficiency) Perform an osmotic shock by adding a small volume of medium containing 10% DMSO or 15% glycerol directly to the cells for 1-3 minutes.

-

Aspirate the transfection/shock solution and wash the cells gently with PBS.

-

Add fresh complete growth medium and return the cells to the incubator.

-

-

Post-transfection: Assay for gene expression 24-72 hours later.

Poly-L-lysine (PLL) for Plasmid Transfection

PLL was one of the first polycations used for gene delivery.[9]

Materials:

-

Cells of interest

-

Complete growth medium

-

Plasmid DNA

-

Poly-L-lysine hydrobromide (MW 70,000-150,000 Da) stock solution (e.g., 1 mg/mL in water, sterile filtered)

-

Serum-free medium

-

6-well plates

Procedure:

-

Day 1: Seed cells to be 70-80% confluent on the day of transfection.

-

Day 2:

-

For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.

-

In a separate tube, add the appropriate amount of PLL to 100 µL of serum-free medium. The optimal charge ratio of PLL amine groups to DNA phosphate (B84403) groups (N/P ratio) should be determined, but a starting point is typically between 3 and 10.

-

Add the diluted PLL to the diluted DNA, mix, and incubate for 30 minutes at room temperature.

-

Wash the cells with serum-free medium.

-

Add the 200 µL of the PLL/DNA complexes to the cells.

-

Incubate for 4-6 hours at 37°C.

-

Add complete growth medium to the wells.

-

-

Post-transfection: Change the medium the next day and assay for gene expression 48-72 hours post-transfection.

Conclusion

This compound (Polybrene) remains a highly effective and widely used reagent for viral transduction, primarily due to its potent ability to neutralize charge repulsion. However, the broader family of polycations offers a diverse toolkit for researchers. PEI, with its unique "proton sponge" mechanism, is a workhorse for non-viral transfection. DEAE-Dextran provides a cost-effective alternative for both transfection and transduction, while Poly-L-lysine, though often less efficient for gene delivery on its own, presents interesting biological activities and can be a valuable tool for specific applications.

The choice of the ideal polycation is not a one-size-fits-all decision. It requires careful consideration of the application (viral vs. non-viral), the cell type and its sensitivity to toxicity, and the desired level of efficiency. By understanding the fundamental differences in their mechanisms, performance, and cellular impact, researchers can make informed decisions to advance their scientific endeavors. The data and protocols presented in this guide provide a solid foundation for navigating the world of research polycations and harnessing their power for successful gene and vector delivery.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bioinnovatise.com [bioinnovatise.com]

- 3. Polyethylenimine (PEI)-Mediated E1A Increases the Sensitivity of Hepatocellular Carcinoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. α-Poly-l-lysine functions as an adipogenic inducer in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyethylenimine-mediated gene delivery to the lung and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DEAE-Dextran Enhances the Lentiviral Transduction of Primary Human Mesenchymal Stromal Cells from All Major Tissue Sources Without Affecting Their Proliferation and Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biontex.com [biontex.com]

- 12. researchgate.net [researchgate.net]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 15. cellecta.com [cellecta.com]

- 16. researchgate.net [researchgate.net]

- 17. Increase in intracellular calcium induced by the polycation-coated latex bead, a stimulus that causes postsynaptic-type differentiation in cultured Xenopus muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Hexadimethrine Bromide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Hexadimethrine bromide (also known as Polybrene), a cationic polymer widely utilized in laboratory settings to enhance the efficiency of viral transduction in cell culture. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed.[1] It may cause irritation to the skin, eyes, and respiratory tract upon direct contact.[2] While it is not classified as a carcinogen, thorough safety precautions are necessary to minimize exposure.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[1][2]

Required Personal Protective Equipment:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles and splashes.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact.

-

Body Protection: A standard laboratory coat is required.

-

Respiratory Protection: When handling the powder outside of a fume hood, or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with a P2 filter is recommended.

Safe Handling and Storage

Handling:

-

Avoid breathing dust.[3]

-

Do not ingest.[3]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

The recommended storage temperature is between 2°C and 8°C.[3]

-

This compound is hygroscopic and should be protected from moisture.[3]

-

Keep away from strong oxidizing agents.[3]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

-

If on Skin: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

Spill and Waste Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.

-

Place the swept-up material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth or paper towel.

Waste Disposal:

-

Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Quantitative Data Summary

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50, Mouse) | > 1000 mg/kg | [2][3][4] |

| OSHA Permissible Exposure Limit (PEL) | Not Established | [3] |

| NIOSH Recommended Exposure Limit (REL) | Not Established | [3] |

| ACGIH Threshold Limit Value (TLV) | Not Established | [3] |

| Carcinogenicity (IARC, NTP, OSHA) | Not Classified | [1] |

Detailed Experimental Protocol: Lentiviral Transduction of Adherent Cells

This protocol outlines the use of this compound to enhance lentiviral transduction of adherent mammalian cells.

Materials:

-

This compound powder

-

Sterile deionized water or phosphate-buffered saline (PBS)

-

Adherent mammalian cells

-

Complete cell culture medium

-

Lentiviral particles

-

Sterile microcentrifuge tubes

-

Sterile-filtered pipette tips

-

Cell culture plates (e.g., 24-well plate)

Methodology:

-

Preparation of this compound Stock Solution: a. In a biological safety cabinet, prepare a stock solution of this compound at a concentration of 2 mg/mL in sterile water or PBS.[5] b. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube. c. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions are stable for at least one year at 2-8°C.[6]

-

Cell Seeding: a. The day before transduction, seed your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[5][7] For example, seed 0.5 x 10^5 HEK293T cells per well.[7] b. Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.[5][7]

-

Transduction: a. On the day of transduction, thaw the lentiviral particles on ice. b. Prepare the transduction medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to a final concentration of 8 µg/mL.[5][7] c. Remove the old medium from the cells. d. Add the desired amount of lentiviral particles and the transduction medium containing this compound to each well. Gently swirl the plate to mix.[5][7] e. Incubate the cells for 18-24 hours at 37°C and 5% CO2.[5][7]

-

Post-Transduction: a. After the incubation period, remove the transduction medium containing the virus and this compound. b. Replace it with fresh, pre-warmed complete cell culture medium. c. Continue to culture the cells for 48-72 hours to allow for gene expression before proceeding with downstream analysis.[7]

Note: The optimal concentration of this compound can be cell-type dependent and may be toxic to some cells, such as primary neurons.[5][8] It is recommended to perform a toxicity test with a range of concentrations to determine the optimal, non-toxic dose for your specific cell line.

Visualizations

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]

- 6. addgene.org [addgene.org]

- 7. cdn.origene.com [cdn.origene.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Cationic Polymer Hexadimethrine Bromide: A Technical Guide to its Molecular Structure and Functional Applications

For Researchers, Scientists, and Drug Development Professionals

Hexadimethrine bromide, a cationic polymer widely known by its commercial name Polybrene, is a versatile tool in biomedical research. Its unique molecular structure, characterized by a repeating chain of quaternary ammonium (B1175870) centers, underpins its diverse functional applications, from enhancing viral transduction to neutralizing heparin. This technical guide provides an in-depth exploration of the molecular characteristics of this compound and its direct relationship to its primary functions, supported by quantitative data and detailed experimental protocols.

Molecular Structure of this compound

This compound is a linear polymer with a repeating unit consisting of two quaternary ammonium nitrogens separated by a series of methylene (B1212753) groups. The IUPAC name is 1,5-dimethyl-1,5-diazaundecamethylene polymethobromide, and its chemical formula is (C₁₃H₃₀Br₂N₂)n.[1] The key feature of this structure is the high density of positive charges conferred by the quaternary ammonium cations. These positive charges are crucial for its interaction with negatively charged biological molecules and surfaces.

The polymeric nature of this compound means its molar mass is variable, typically ranging from 4,000 to 6,000 g/mol . This variability can influence its efficacy and toxicity in different applications. The bromide anions are the counter-ions to the positively charged polymer backbone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high solubility in water is a direct consequence of its charged nature. It is a hygroscopic solid, and appropriate storage is necessary to maintain its activity.

| Property | Value | Reference |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in water (up to 100 mg/mL) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

| Hygroscopicity | Hygroscopic | --INVALID-LINK-- |

Functional Applications and Mechanism of Action

The highly cationic nature of this compound is the primary driver of its biological functions. It interacts electrostatically with negatively charged molecules and surfaces, leading to a range of effects.

Enhancement of Viral Transduction

This compound is most widely recognized for its ability to significantly enhance the efficiency of viral transduction, particularly with retroviruses and lentiviruses.[1] This enhancement can be dramatic, with reports of 100- to 1000-fold increases in transduction efficiency.[1]

Mechanism of Action: The surfaces of both viral particles and the cell membrane are negatively charged due to the presence of sialic acid residues and other anionic molecules. This results in an electrostatic repulsion that hinders the close proximity required for viral entry. This compound acts by neutralizing these negative charges, thereby reducing the electrostatic barrier and facilitating the adsorption of viral particles to the cell surface.

Quantitative Data on Transduction Enhancement: The optimal concentration of this compound is cell-type dependent and needs to be empirically determined. Generally, concentrations ranging from 2 to 12 µg/mL are used. One study on human retinal pigment epithelial (RPE) cells showed that 10 µg/mL of this compound significantly improved lentiviral transduction efficiency.[2]

| Cell Line | Virus | Polybrene Concentration (µg/mL) | Fold Increase in Transduction Efficiency | Reference |

| Human RPE | Lentivirus | 10 | Significant increase in MFI and GFP-positive cells | --INVALID-LINK-- |

| Various | Lentivirus/Retrovirus | 2-12 | 2- to 10-fold | --INVALID-LINK-- |

| Various | Lentivirus/Retrovirus | Not specified | 100- to 1000-fold | [1] |

Cytotoxicity: While effective, this compound can be toxic to some cell types, particularly at higher concentrations and with prolonged exposure.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes transduction efficiency while minimizing cytotoxicity. For example, in HepG2 cells, a concentration of up to 12 µg/mL in media with 10% FBS did not significantly reduce cell viability after 24 hours.[3]

| Cell Line | IC50/CC50 (µg/mL) | Exposure Time (hours) | Reference |

| HepG2 | >12 (in 10% FBS) | 24 | [3] |

Heparin Antagonist

This compound is a potent heparin antagonist.[4] Heparin is a highly sulfated glycosaminoglycan, giving it a strong negative charge. This compound neutralizes the anticoagulant effect of heparin through direct electrostatic interaction, forming a stable complex that prevents heparin from binding to and activating antithrombin III.

Quantitative Data on Heparin Neutralization: In canine plasma, 0.5 µg of this compound was found to effectively neutralize the in vitro addition of various amounts of heparin in an activated partial thromboplastin (B12709170) time (aPTT) test.[5]

Role in Protein Sequencing

In automated protein sequencing using Edman degradation, small amounts of this compound are used as a carrier to prevent the washout of small peptides from the reaction chamber. Its polycationic nature allows it to bind to the negatively charged glass fiber filter, and the peptides are then retained through electrostatic interactions with the this compound.

Experimental Protocols

Lentiviral Transduction of Adherent Cells

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

-

Target cells

-

Complete growth medium

-

Lentiviral particles

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

6-well plates

Procedure:

-

Day 1: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Day 2:

-

Prepare the transduction medium by diluting the this compound stock solution into the complete growth medium to a final concentration of 2-12 µg/mL. The optimal concentration should be predetermined.

-

Thaw the lentiviral particles on ice.

-

Add the desired amount of lentiviral particles (MOI) to the transduction medium.

-

Remove the existing medium from the cells and add the virus-containing transduction medium.

-

Incubate the cells for 4-24 hours at 37°C and 5% CO₂. The incubation time should be optimized to balance transduction efficiency and cytotoxicity.

-

-

Day 3:

-

Remove the transduction medium and replace it with fresh complete growth medium.

-

-

Day 4-5:

-

After 48-72 hours, the transduced cells can be assayed for gene expression (e.g., via fluorescence microscopy for GFP or by antibiotic selection for resistance markers).

-

Heparin Neutralization Assay (aPTT-based)

This protocol provides a framework for assessing the heparin-neutralizing capacity of this compound in a laboratory setting.

Materials:

-

Citrated plasma sample containing heparin

-

Activated partial thromboplastin time (aPTT) reagent

-

Calcium chloride (CaCl₂) solution

-

This compound solution (e.g., 1 mg/mL in saline)

-

Coagulation analyzer

Procedure:

-